(4S)-4,5-dihydroxy-2-oxopentanoic acid

Catalog No.
S1532607
CAS No.
53857-83-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4,5-dihydroxy-2-oxopentanoic acid

CAS Number

53857-83-3

Product Name

(4S)-4,5-dihydroxy-2-oxopentanoic acid

IUPAC Name

(4S)-4,5-dihydroxy-2-oxopentanoic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m0/s1

InChI Key

UQIGQRSJIKIPKZ-VKHMYHEASA-N

SMILES

C(C(CO)O)C(=O)C(=O)O

Synonyms

(4S)-4,5-Dihydroxy-2-oxo-pentanoic Acid; (S)-4,5-Dihydroxy-2-oxo-pentanoic Acid

Canonical SMILES

C(C(CO)O)C(=O)C(=O)O

Isomeric SMILES

C([C@@H](CO)O)C(=O)C(=O)O

(4S)-4,5-dihydroxy-2-oxopentanoic acid is a keto acid with the molecular formula C5H8O5C_5H_8O_5. It is classified as a 2-oxo monocarboxylic acid, a ketoaldonic acid, and features both hydroxy groups at the 4 and 5 positions. This compound is structurally significant in biochemical pathways, particularly in carbohydrate metabolism. Its stereochemistry is defined by the presence of the (4S) configuration, indicating the specific spatial arrangement of atoms around the chiral center at the 4-position.

, including:

  • Oxidation: (4S)-4,5-dihydroxy-2-oxopentanoic acid can be oxidized to form various derivatives, such as 2-hydroxy-4-oxo-pentanoic acid. This reaction typically involves dehydrogenases that exhibit high substrate specificity for this compound .
  • Dehydration: Under certain conditions, it can also be dehydrated to yield 4-oxo-2-pentenoic acid. This transformation is part of more complex metabolic pathways .
  • Reactions with Coenzyme A: The compound can be converted into CoA derivatives through acylation reactions, which are essential in various metabolic processes .

(4S)-4,5-dihydroxy-2-oxopentanoic acid plays a crucial role in metabolic pathways involving carbohydrates. It is particularly relevant in the degradation of sugars and may act as an intermediate in the biosynthesis of other biologically active compounds. Its biological significance is underscored by its involvement in enzymatic reactions that facilitate energy production and substrate utilization within cells.

The synthesis of (4S)-4,5-dihydroxy-2-oxopentanoic acid can be achieved through several methods:

  • Oxidation of D-arabinose: A common synthetic route involves the oxidation of D-arabinose, which introduces the necessary keto and hydroxy functionalities .
  • Biochemical Synthesis: Fermentation processes utilizing specific microorganisms can also yield this compound through biotransformation techniques that selectively oxidize precursor compounds .
  • Chemical Synthesis: Various chemical methods have been developed that involve multi-step reactions to construct the desired compound from simpler starting materials.

(4S)-4,5-dihydroxy-2-oxopentanoic acid has several applications:

  • Biochemical Research: It serves as a key intermediate in studies related to carbohydrate metabolism and enzymatic activity.
  • Pharmaceuticals: The compound may have potential therapeutic applications due to its involvement in metabolic pathways that are relevant to diseases such as diabetes and obesity.
  • Food Industry: Its derivatives could be explored for flavoring or preservation purposes due to their biochemical properties.

Interaction studies involving (4S)-4,5-dihydroxy-2-oxopentanoic acid focus on its role as a substrate for various enzymes. These studies reveal how it interacts with dehydrogenases and other enzymes that facilitate its conversion into more complex molecules or its utilization in metabolic pathways. Understanding these interactions is critical for elucidating its role in cellular metabolism and potential therapeutic applications.

Several compounds share structural similarities with (4S)-4,5-dihydroxy-2-oxopentanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-dehydro-3-deoxy-D-arabinonic acidC5H8O5Similar structure but lacks one hydroxy group
3-deoxy-D-glycero-pent-2-ulosonateC5H8O5Contains different functional groups affecting reactivity
(4S)-4,6-dihydroxy-2,5-dioxohexanoateC6H10O6Longer carbon chain with additional oxygen functionalities
3-deoxy-D-xylonateC5H8O5Similar keto structure but differs in stereochemistry

The uniqueness of (4S)-4,5-dihydroxy-2-oxopentanoic acid lies in its specific stereochemistry and functional groups that dictate its reactivity and biological roles compared to these similar compounds.

XLogP3

-1.7

Wikipedia

2-dehydro-3-deoxy-D-arabinonic acid
2-dehydro-3-deoxy-D-arabinonate

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2024-04-14

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